1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine dihydrochloride

Description

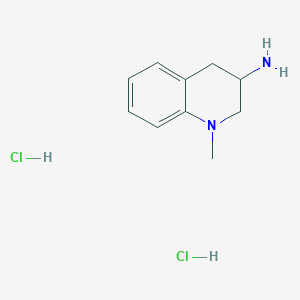

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methyl-3,4-dihydro-2H-quinolin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c1-12-7-9(11)6-8-4-2-3-5-10(8)12;;/h2-5,9H,6-7,11H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVEYIKLSFGVGLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC2=CC=CC=C21)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2044836-47-5 | |

| Record name | 1-methyl-1,2,3,4-tetrahydroquinolin-3-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine dihydrochloride can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where a biogenic amine (such as phenylethylamine) reacts with an aldehyde or α-keto acid . This reaction typically requires acidic conditions and can be catalyzed by various acids.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes selecting appropriate catalysts, reaction temperatures, and purification methods to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it back to its tetrahydro form.

Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different biological activities and applications .

Scientific Research Applications

Chemistry

- Building Block : It serves as a precursor for synthesizing various quinoline derivatives which are essential in medicinal chemistry.

- Reactivity : 1MeTIQ undergoes several types of chemical reactions including oxidation, reduction, and substitution. These reactions can introduce different functional groups into the molecule, enhancing its utility in synthetic applications .

Biology

- Neuroprotective Effects : 1MeTIQ interacts with dopamine receptors and has been studied for its neuroprotective properties. It acts as an antagonist at the dopamine D2 receptor, influencing dopamine metabolism and potentially protecting neurons from oxidative stress and excitotoxicity .

- Cellular Effects : The compound shows significant effects on cell function by modulating dopamine signaling pathways. It inhibits the formation of 3,4-dihydroxyphenylacetic acid (DOPAC) and shifts dopamine catabolism towards catechol-O-methyltransferase (COMT)-dependent O-methylation .

Medicine

- Potential Treatments : Research indicates that 1MeTIQ may be beneficial in treating neurodegenerative diseases due to its ability to protect neurons. Its dual action on dopamine metabolism and glutamate antagonism makes it a promising candidate for further development .

- Pain Management : In preclinical models, related compounds have shown efficacy in reversing hyperalgesia and reducing allodynia in rat models of neuropathic pain .

Neuroprotective Studies

A study highlighted the efficacy of 1MeTIQ in models of neurodegeneration. The compound was shown to reduce neuronal damage in vitro by preventing oxidative stress-induced apoptosis. This effect was attributed to its interaction with dopamine receptors and modulation of intracellular signaling pathways .

Pain Management Research

In a rat model of neuropathic pain (L5/L6 spinal nerve ligation), related tetrahydroquinoline derivatives demonstrated significant analgesic effects. The compounds were administered intraperitoneally and resulted in a marked reduction in thermal hyperalgesia at doses as low as 30 mg/kg .

Mechanism of Action

The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine dihydrochloride involves several pathways:

Neuroprotection: The compound scavenges free radicals and inhibits the formation of reactive oxygen species, protecting neurons from oxidative damage.

Dopamine Metabolism: It affects dopamine metabolism by inhibiting monoamine oxidase (MAO) enzymes, leading to increased levels of dopamine in the brain.

Glutamate Antagonism: The compound antagonizes the glutamatergic system, reducing excitotoxicity and preventing neuronal death.

Comparison with Similar Compounds

[(2-Methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methyl]amine Dihydrochloride (CAS 54329-62-3)

- Molecular Formula : C₁₁H₁₇ClN₂ (base: C₁₁H₁₅N₂; dihydrochloride adds 2HCl) .

- Structure: Features an isoquinoline core (benzene fused to pyridine at the 2-position) with a methyl group at the 2-position and a methylamine substituent at the 3-position .

- Key Differences: The isoquinoline scaffold differs from the quinoline core in the target compound, altering electronic distribution and steric interactions. The methyl group at the 2-position (vs. 1-position in the target) may influence binding affinity to receptors like adrenergic or dopaminergic systems . The methylamine side chain (vs. a direct amine at the 3-position in the target) could affect solubility and bioavailability.

1-Methyl-1,2,3,6-tetrahydropyridine (MPTP Analogue)

- Role : A neurotoxin used in Parkinson’s disease models to induce dopaminergic neuron degeneration .

- Structural Contrast: Contains a pyridine ring (fully unsaturated) with partial hydrogenation at the 1,2,3,6-positions, lacking the fused benzene ring present in quinoline derivatives.

- Modafinil, a neuroprotectant, mitigates its effects by preserving dopamine levels .

Comparison with [(2-Methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methyl]amine Dihydrochloride

- The isoquinoline derivative’s synthesis might involve reductive amination of an isoquinoline aldehyde intermediate, analogous to ’s methods .

- Divergences in starting materials (isoquinoline vs. quinoline precursors) and substitution patterns necessitate distinct synthetic routes.

Pharmacological and Functional Insights

Neuroprotective Potential (Indirect Comparison)

Receptor Interactions

- The target compound’s amine group at the 3-position could enhance binding to G protein-coupled receptors (GPCRs), similar to ligands like BRL44408 or JP1302 listed in .

- Isoquinoline derivatives often exhibit affinity for adrenergic receptors, whereas quinoline-based compounds may target serotonin or dopamine systems.

Data Tables

Table 1: Structural and Molecular Comparison

| Compound Name | Core Structure | Molecular Formula (Base + Salt) | Key Substituents |

|---|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine dihydrochloride | Quinoline | C₁₀H₁₄N₂ + 2HCl → C₁₀H₁₆Cl₂N₂ | 1-CH₃, 3-NH₂ |

| [(2-Methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methyl]amine dihydrochloride | Isoquinoline | C₁₁H₁₅N₂ + 2HCl → C₁₁H₁₇Cl₂N₂ | 2-CH₃, 3-CH₂NH₂ |

| 1-Methyl-1,2,3,6-tetrahydropyridine (MPTP) | Pyridine | C₆H₁₁N | 1-CH₃, unsaturated pyridine ring |

Biological Activity

1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine dihydrochloride (1MeTIQ) is a derivative of tetrahydroisoquinoline that has garnered interest for its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases. This article delves into the biological activity of 1MeTIQ, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

- Molecular Formula : C10H16Cl2N2

- CAS Number : 2044836-47-5

The primary target of 1MeTIQ is the dopamine D2 receptor , where it acts as an antagonist. This interaction leads to several biochemical effects:

- Inhibition of DOPAC Formation : 1MeTIQ reduces the production of 3,4-dihydroxyphenylacetic acid (DOPAC), a metabolite of dopamine, thereby influencing dopamine metabolism.

- Reduction of Free Radicals : The compound exhibits antioxidant properties by decreasing the production of free radicals.

- Shifting Dopamine Catabolism : It promotes the catabolism of dopamine toward catechol-O-methyltransferase (COMT)-dependent O-methylation.

These actions contribute to its neuroprotective effects, making it a candidate for treating conditions such as Parkinson's disease and other neurodegenerative disorders.

Neuroprotective Effects

Research indicates that 1MeTIQ possesses significant neuroprotective properties. It has been shown to:

- Antagonize Neurotoxic Effects : In animal models, it mitigates the behavioral syndrome induced by neurotoxins like MPTP and rotenone .

- Reduce Oxidative Stress : The compound's ability to scavenge free radicals plays a crucial role in protecting neurons from oxidative damage .

Case Studies

-

Cocaine Craving Reduction :

In a study involving cocaine self-administered rats, 1MeTIQ demonstrated potential in reducing craving behaviors. This suggests its utility in addiction treatment by modulating dopaminergic pathways . -

Behavioral Studies in Rodents :

Rodent models have shown that systemic administration of 1MeTIQ at doses of 20 mg/kg significantly increases climbing activity, indicating enhanced motor function and potential benefits in movement disorders.

Dosage and Administration

The effects of 1MeTIQ vary with dosage. Higher doses have been associated with more pronounced neuroprotective effects and improvements in motor activities in experimental models. The compound has shown minimal toxicity at therapeutic doses in both in vivo and in vitro studies .

Comparative Analysis with Similar Compounds

| Compound Name | Neuroprotective Properties | Mechanism of Action |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Moderate | Similar dopamine receptor interaction |

| 1,2,3,4-Tetrahydroisoquinoline | Low | Less potent than 1MeTIQ |

Research Applications

The compound is being explored for various applications:

Q & A

Basic: What synthetic routes are commonly employed for the preparation of 1-methyl-1,2,3,4-tetrahydroquinolin-3-amine dihydrochloride, and how is purity validated?

The synthesis of tetrahydroquinoline derivatives often involves cyclization reactions or modifications of pre-existing quinoline scaffolds. For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline (a structurally related compound) can be synthesized via a three-step process starting from phenethylamine, using polyphosphoric acid (PPA) as a cyclizing agent . Adapting this method, the target compound may involve introducing a methyl group and an amine moiety at specific positions, followed by dihydrochloride salt formation.

Purity validation typically employs HPLC (High-Performance Liquid Chromatography) with UV detection, as seen in similar tetrahydroquinoline derivatives (e.g., 98.34% purity confirmed via HPLC) . Additional characterization includes NMR for structural confirmation and mass spectrometry (MS) to verify molecular weight.

Basic: What are the recommended storage conditions and stability considerations for this compound?

Stability data for structurally related tetrahydroquinoline derivatives (e.g., 1-(3-aminopropyl)-3-methyl-1,2-dihydroquinoxalin-2-one dihydrochloride) suggest storage at 4°C in a dry, inert atmosphere to prevent degradation . Hygroscopic salts like dihydrochlorides should be stored in airtight containers under nitrogen or argon to avoid moisture absorption.

Advanced: How can researchers optimize the yield of this compound during synthesis?

Key strategies include:

- Catalytic hydrogenation : For nitro or imine intermediates, use of Pd/C under hydrogen gas (e.g., 72.9% yield in similar tetrahydroquinoline syntheses) .

- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic displacement reactions (e.g., alkylation of amines) .

- Temperature control : Reactions at 60°C in acetonitrile with KI catalysis improve substitution efficiency for amine-containing intermediates .

Advanced: What mechanistic hypotheses exist for the biological activity of this compound, particularly in neurological models?

Tetrahydroquinoline derivatives are explored for neuroprotective or receptor-modulating effects. For instance, modafinil (a structurally distinct compound) demonstrated neuroprotection in a 1-methyl-1,2,3,6-tetrahydropyridine (MPTP) -induced Parkinson’s model by preserving striatal dopamine levels (~41% vs. 5% in controls) . While direct evidence for the target compound is limited, its amine and methyl groups suggest potential interactions with dopamine receptors or monoamine transporters . Advanced studies could employ radioligand binding assays or knockout models to identify targets.

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in:

- Dosage and administration routes : E.g., oral vs. intravenous delivery affects bioavailability.

- Experimental models : Differences between in vitro (cell lines) and in vivo (e.g., marmoset vs. rodent) systems .

- Structural analogs : Activity may differ due to substituent positions (e.g., 3-amine vs. 2-amine derivatives) .

To resolve contradictions, replicate studies using standardized protocols (e.g., NIH guidelines) and validate findings with orthogonal assays (e.g., Western blotting alongside HPLC monoamine quantification) .

Advanced: What analytical techniques are critical for distinguishing diastereomers or impurities in this compound?

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak® IA/IB .

- X-ray crystallography : Confirms absolute stereochemistry for crystalline derivatives.

- 2D-NMR (COSY, NOESY) : Identifies spatial relationships between protons, critical for distinguishing diastereomers .

Methodological: How can researchers assess the compound’s stability under physiological conditions?

- Simulated biological fluids : Incubate the compound in PBS (pH 7.4) or serum at 37°C , followed by LC-MS to track degradation products .

- Accelerated stability studies : Use elevated temperatures (e.g., 40°C) and monitor via TLC or HPLC over 14 days .

Methodological: What strategies are recommended for scaling up synthesis without compromising yield?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.